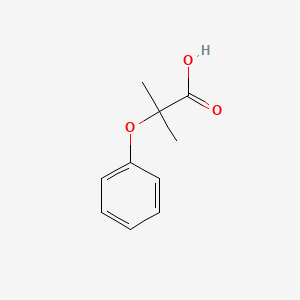

2-Methyl-2-phenoxypropanoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-methyl-2-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPUOPPYSQEBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241410 | |

| Record name | Fibric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-45-3 | |

| Record name | Fibric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fibric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 943-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fibric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyisobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIBRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6848ST447Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methyl 2 Phenoxypropanoic Acid

Stereoselective and Enantioselective Synthesis Approaches for 2-Methyl-2-phenoxypropanoic Acid and its Chiral Analogues

The synthesis of specific stereoisomers of this compound is crucial for its application in fields where chirality dictates biological activity or material properties. This section delves into various methods to achieve high enantiomeric purity.

Asymmetric Catalysis in the Preparation of this compound Enantiomers

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules like this compound. This approach utilizes chiral catalysts to direct a reaction towards the formation of one enantiomer over the other. While specific examples for the direct asymmetric synthesis of this compound are not extensively detailed in the provided search results, the principles of asymmetric catalysis are well-established for structurally similar compounds. For instance, palladium-catalyzed asymmetric acylation of silyl (B83357) enol ethers of esters and imides has been shown to be a highly effective method for the stereoselective synthesis of α-aryl carboxylic acid derivatives. google.com This methodology could potentially be adapted for the synthesis of this compound enantiomers.

Furthermore, the use of synthetic peptides as catalysts in asymmetric transformations is a growing field. nih.govnih.gov These peptide-based catalysts can create a chiral environment that influences the stereochemical outcome of a reaction, offering a modular and tunable platform for asymmetric synthesis. nih.gov The kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids using a chiral acyl-transfer catalyst like (+)-benzotetramisole (BTM) also demonstrates the potential of catalytic methods to separate enantiomers effectively. mdpi.com

Biocatalytic Approaches for Enantioselective Resolution of 2-Phenoxypropionic Acid Methyl Ester

Biocatalysis, the use of enzymes to catalyze chemical reactions, provides a highly selective and environmentally friendly alternative for obtaining enantiomerically pure compounds. The enantioselective resolution of esters, such as 2-phenoxypropionic acid methyl ester, is a common application of this technology. Lipases and esterases are frequently employed for this purpose due to their ability to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted.

Chiral Auxiliary-Mediated Synthesis Strategies for this compound Derivatives

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is widely used for the asymmetric synthesis of carboxylic acids and their derivatives.

Pseudoephenamine has emerged as a versatile chiral auxiliary for asymmetric alkylation reactions, offering high stereocontrol, particularly in the formation of quaternary carbon centers. nih.govharvard.edu Amides derived from pseudoephenamine often exhibit high crystallinity, which facilitates purification. nih.gov Another example is the use of Oppolzer's camphorsultam as a chiral auxiliary for the large-scale synthesis of (R)-2-propyloctanoic acid. researchgate.net A new chiral auxiliary derived from (S)-(-)-1-phenylethylamine has also been developed for the asymmetric synthesis of this acid, demonstrating good crystallinity and moderate diastereoselectivity. researchgate.net These strategies could be adapted for the asymmetric synthesis of this compound by first forming an amide with the chiral auxiliary, followed by α-methylation and subsequent removal of the auxiliary.

Functionalization and Derivatization Strategies for this compound

Modifying the structure of this compound through functionalization and derivatization is key to tuning its properties and expanding its applications. This section covers important reactions involving its carboxylic acid group.

Optimization of Esterification Reactions involving this compound

Esterification is a fundamental transformation of carboxylic acids. Optimizing this reaction is crucial for achieving high yields and purity of the desired ester derivatives of this compound. The reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Several factors influence the efficiency of esterification, including the choice of catalyst, reaction temperature, and the removal of water, which is a byproduct of the reaction. Strong acid catalysts like sulfuric acid are commonly used. academie-sciences.fr To drive the reaction towards completion, one of the reactants, usually the alcohol, can be used in excess, or water can be continuously removed from the reaction mixture. nih.gov The use of a co-solvent can also intensify the reaction at lower temperatures. nih.gov For instance, in the synthesis of fatty acid methyl esters (FAME), optimized conditions of 55 °C, a methanol-to-oil molar ratio of 9, and 3 wt% H2SO4 achieved a 95% conversion within 75 minutes. nih.gov Similar optimization principles can be applied to the esterification of this compound. The use of coupling reagents like TBTU ((N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl) uronium tetrafluoroborate) has also been shown to be effective in esterification, affording high yields. core.ac.uk

Table 1: Parameters for Esterification Optimization

| Parameter | Description | Potential Impact on Reaction |

|---|---|---|

| Catalyst | Acid catalyst (e.g., H₂SO₄) or coupling reagent (e.g., TBTU) | Increases the reaction rate. |

| Temperature | The temperature at which the reaction is conducted. | Higher temperatures generally increase the reaction rate but can lead to side reactions. |

| Reactant Ratio | Molar ratio of alcohol to carboxylic acid. | Using an excess of alcohol can shift the equilibrium towards the product side. |

| Water Removal | Techniques like azeotropic distillation. | Drives the reaction to completion by removing a byproduct. nih.gov |

| Solvent | The reaction medium. | Can influence reaction rate and solubility of reactants. nih.gov |

Nucleophilic Substitution Reactions and Their Applications to the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo nucleophilic substitution reactions, typically after activation. hit2lead.com The hydroxyl group of the carboxylic acid is a poor leaving group and must be converted into a better one, such as an acyl halide or an activated ester.

One common method is to convert the carboxylic acid into an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly reactive and can readily react with various nucleophiles, such as alcohols to form esters, amines to form amides, and organometallic reagents. Another approach involves the use of coupling reagents, which activate the carboxylic acid in situ to facilitate reaction with a nucleophile. core.ac.uk These reactions are fundamental in synthesizing a wide range of derivatives from this compound, enabling its incorporation into more complex molecules. google.com

Diversification of the Phenoxy Moiety in this compound Analogues

The phenoxy group of this compound serves as a critical anchor for structural modifications, allowing for the synthesis of a wide array of analogues. By introducing various substituents onto the phenyl ring, chemists can fine-tune the electronic and steric properties of the molecule, which can in turn influence its biological activity.

One common strategy for diversification involves the reaction of a substituted phenol (B47542) with an appropriate alkylating agent. For instance, derivatives of this compound have been synthesized where the phenoxy group is substituted with acyl groups such as 2-thenoyl or 2-furoyl. These modifications are typically achieved by reacting the corresponding substituted phenol with an ester of 2-bromo-2-methylpropanoic acid, followed by hydrolysis of the ester to yield the final carboxylic acid. google.comgoogle.com

Furthermore, the position of these substituents on the phenoxy ring can be varied, leading to a range of isomers with potentially different pharmacological profiles. The introduction of halogens, alkyl groups, or other functional groups onto the phenoxy ring provides another avenue for creating chemical diversity. google.com This diversification is crucial for establishing structure-activity relationships (SAR) and optimizing the therapeutic potential of this class of compounds.

Synthesis of Oximes and Other Prodrug-Type Derivatives of this compound

The synthesis of prodrugs is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of a parent drug. In the context of this compound, the synthesis of oxime derivatives represents a key approach to creating potential prodrugs.

The general synthesis of oximes involves the reaction of a ketone or aldehyde with hydroxylamine (B1172632). mdpi.com In the case of this compound derivatives that contain a keto group on the phenoxy moiety (e.g., 2-[4-(2-thenoyl)-phenoxy]-2-methylpropionic acid), this ketone can be readily converted to an oxime. google.com The reaction is typically carried out by treating the keto-substituted phenoxypropanoic acid or its ester with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a base such as pyridine (B92270) or sodium acetate. google.com

These reactions can lead to a mixture of (E) and (Z) stereoisomers of the oxime. google.comgoogle.com The relative amounts of each isomer can depend on the reaction conditions. If desired, the mixture of isomers can sometimes be enriched in one form through processes like treatment with an anhydrous hydrohalic acid. google.com The synthesis of various O-alkyl oximes (oxime ethers) has also been reported, achieved by reacting the oxime with an alkyl halide in the presence of a base. google.comgoogle.com This modification further expands the library of potential prodrugs.

Novel Synthetic Pathways to this compound and its Core Structures

The development of efficient and scalable synthetic methods is paramount for the practical application of any compound in drug development. Researchers have focused on optimizing the synthesis of the this compound core and its key precursors.

Development of Efficient and Scalable Synthetic Protocols

A common and direct method for the synthesis of this compound and its analogues is the Williamson ether synthesis. This involves the reaction of a phenol with an ester of 2-bromo-2-methylpropanoic acid, such as ethyl 2-bromo-2-methylpropionate, in the presence of a base like an alkali metal carbonate or hydroxide (B78521). google.com The resulting ester is then hydrolyzed to the desired carboxylic acid. google.com

For large-scale production, the efficiency of this process is critical. Factors such as reaction time, temperature, and the choice of base and solvent are optimized to maximize yield and purity while minimizing costs and environmental impact. The purification of the final product, often involving extraction and recrystallization, is also a key consideration for scalability. google.comgoogle.com

Exploration of Alternative Precursors and Reaction Conditions for this compound Synthesis

While the Williamson ether synthesis is a mainstay, researchers have explored alternative precursors and reaction conditions. One notable alternative involves the use of acetone (B3395972) and chloroform (B151607) in the presence of a strong base like potassium hydroxide to construct the 2-methylpropanoic acid moiety directly onto a phenolic precursor. google.com

Molecular Mechanisms of Action and Biological Target Research of 2 Methyl 2 Phenoxypropanoic Acid

Investigation of Nuclear Receptor Binding and Activation Profiles

Nuclear receptors are a critical class of ligand-activated transcription factors that regulate gene expression in response to small molecule binding. Research into 2-Methyl-2-phenoxypropanoic acid analogues has centered on their ability to bind and activate these receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).

Peroxisome Proliferator-Activated Receptors (PPARs) are master regulators of lipid and glucose homeostasis and are considered key therapeutic targets for metabolic diseases. google.comCurrent time information in Bangalore, IN. They exist in three main isotypes: PPARα, PPARγ, and PPARδ, which show tissue-specific expression patterns. Current time information in Bangalore, IN.mdpi.com PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Current time information in Bangalore, IN. Derivatives of this compound have been identified as potent agonists of these receptors, demonstrating a significant shift in potency and selectivity based on their chemical structure. google.com

Modification of existing PPAR agonists to include the 2-aryl-2-methylpropionic acid moiety, a core feature of the fibrate class of drugs, has led to the development of compounds with marked potency and selectivity for PPARα. google.com One such derivative, GW590735 , emerged from the optimization of a selective PPARδ agonist, resulting in a potent PPARα agonist with an EC50 of 4 nM and at least 500-fold selectivity over PPARδ and PPARγ. google.com Another potent and selective PPARα agonist, LY518674 , which incorporates a triazole group, was identified with an IC50 of approximately 24 nM. nih.gov Research showed that LY518674 significantly increased serum high-density lipoprotein cholesterol (HDL-c) in human apolipoprotein A-1 (apoA-1) transgenic mice, an effect attributed to the de novo synthesis of apoA-1. nih.gov

Furthermore, studies on α-alkyl-substituted phenylpropanoic acids have revealed them to be dual agonists of PPARα and PPARδ. orgsyn.org The structure-activity relationship studies indicated that the shape of the linking group and substituents on the distal benzene (B151609) ring are critical in determining the potency and selectivity for PPAR subtype activation. orgsyn.org

Table 1: PPAR Agonist Activity of this compound Derivatives

| Compound | Target | Potency | Selectivity | Source |

|---|---|---|---|---|

| GW590735 | PPARα | EC50 = 4 nM | >500-fold vs PPARδ and PPARγ | google.com |

| LY518674 | PPARα | IC50 ≈ 24 nM | Selective PPARα agonist | nih.gov |

| (S)-α-Alkyl-substituted phenylpropanoic acids | PPARα/δ | Potent dual agonists | Selectivity dependent on linker and substituent shape | orgsyn.org |

The mechanism by which PPAR agonists exert their effects is through the regulation of ligand-activated transcription factors. google.com PPARs are members of the nuclear hormone receptor superfamily that control gene expression involved in metabolic processes. Current time information in Bangalore, IN.nih.gov Upon activation by a ligand, such as a this compound derivative, the receptor undergoes a conformational change. Current time information in Bangalore, IN. This activated receptor then forms a heterodimer with the retinoid X receptor (RXR). Current time information in Bangalore, IN.

This PPAR-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter region of target genes. This binding initiates the recruitment of co-activator proteins, leading to the transcription of genes that play crucial roles in lipid metabolism, inflammation, and energy homeostasis. Current time information in Bangalore, IN. For example, the activation of PPARα by agonists like LY518674 leads to increased transcription of the apoA-1 gene in the liver, resulting in higher levels of HDL-c. nih.gov The regulation of transcription factors is a complex process, influenced by post-translational modifications and interactions with other cellular proteins, as seen with factors like Activating transcription factor 2 (ATF2). nih.gov However, for analogues of this compound, the primary documented mechanism is the direct activation of PPARs. google.comnih.gov

Enzyme Inhibition and Modulation Studies

In addition to interacting with nuclear receptors, analogues of the core compound have been investigated for their ability to modulate the activity of various enzymes, including those central to inflammation and metabolic pathways.

Cyclooxygenase (COX) is a key enzyme in the metabolic pathway that converts arachidonic acid into pro-inflammatory prostaglandins. The enzyme exists in at least two major isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is an inducible isoform that is upregulated during inflammation.

Selective inhibition of COX-2 is a therapeutic strategy for reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The selectivity of COX-2 inhibitors often relies on specific structural features. A common pharmacophore for these inhibitors includes two vicinal phenyl rings on a central scaffold. A key determinant of COX-2 selectivity is the presence of a substituent, such as a methanesulfonyl or sulfonamide group, on one of the phenyl rings. This group can fit into a secondary, hydrophobic pocket present in the COX-2 enzyme but absent in COX-1, leading to selective inhibition. Given that 2-Methyl-2-phenylpropanoic acid and its analogues share the core phenylpropanoic acid structure common to the "profen" class of NSAIDs, it is plausible that specifically designed analogues could act as inhibitors of COX isoforms, with selectivity being governed by the nature of their substituents.

Lipases are enzymes that catalyze the hydrolysis of fats and oils. Beyond this physiological role, they are widely used in biotechnology for catalyzing various reactions, including esterification and transesterification. Methyl 2-phenylpropanoate (B8470279), the methyl ester of 2-phenylpropanoic acid, is noted as a product of a lipase-catalyzed reaction between methanol (B129727) and phenylacetic acid.

The use of lipases in organic synthesis is particularly relevant for the production of optically pure compounds. Studies on similar substrates, such as racemic phenylglycine methyl ester, have shown that lipase-catalyzed reactions like ammonolysis can exhibit high enantioselectivity. This enzymatic approach often demonstrates higher activity and enantioselectivity compared to corresponding chemical hydrolysis or alcoholysis reactions. This highlights the relevance of lipase-catalyzed reactions to esters like methyl 2-phenylpropanoate for applications in asymmetric synthesis, where the production of a single stereoisomer is crucial.

Farnesyltransferase is an enzyme that catalyzes the attachment of a farnesyl group to specific protein targets, a critical post-translational modification for the function of proteins involved in cellular signaling, including the Ras superfamily. Inhibition of this enzyme is an area of interest for therapeutic development.

The isoxazole (B147169) ring is a versatile heterocyclic scaffold used in medicinal chemistry, and it can be synthesized through various routes, including the [3+2] cycloaddition of a nitrile oxide with an alkyne. nih.gov While direct studies on isoxazole derivatives of this compound as farnesyltransferase inhibitors are not prominent, research on structurally similar compounds provides insight. Studies on isothiazole (B42339) dioxides, which are structurally related to isoxazoles, have shown they can inhibit protein farnesyltransferase (PFTase). One such derivative, compound 6n (3-diethylamino-5-methylthio-4-(4-methoxyphenyl)-isothiazole 1,1-dioxide), was found to inhibit PFTase in a concentration-dependent manner and affect vascular smooth muscle cell proliferation with an IC50 of 61.4 µM. This suggests that heterocyclic derivatives, potentially including substituted isoxazoles derived from a phenoxypropanoic acid backbone, could be designed to target and inhibit human farnesyltransferase.

Table 2: Enzyme Inhibition by Related Analogues

| Compound Class | Enzyme Target | Key Findings | Source |

|---|---|---|---|

| Isothiazole dioxide derivative (6n) | Protein Farnesyltransferase (PFTase) | Inhibited rat smooth muscle cell proliferation (IC50 = 61.4 µM) and protein farnesylation. |

G protein-coupled Receptor (GPCR) Interactions

Free fatty acid receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120), has emerged as a significant therapeutic target for metabolic diseases. elsevierpure.comacs.org It is activated by medium to long-chain free fatty acids, including beneficial omega-3 fatty acids, and plays a crucial role in various physiological processes. elsevierpure.comnih.gov Activation of FFAR4 is linked to the regulation of obesity-induced metaflammation, secretion of glucagon-like peptide-1 (GLP-1), insulin (B600854) sensitization, and anti-inflammatory effects. elsevierpure.comacs.org

Research into synthetic agonists has identified phenoxyalkanoic acid derivatives as potent activators of FFAR4. For instance, a series of novel phenoxyalkanoic acid derivatives were synthesized and evaluated for their potential in treating type 2 diabetes mellitus (T2DM). acs.org These compounds, including those with a 2-methylphenoxyacetic acid moiety, demonstrated excellent GPR120 agonist activity. nih.gov The exploration of GPR40 ligands often serves as a starting point for developing GPR120 agonists due to the similarity in their amino acid sequences. acs.org This has led to the discovery of dual agonists and selective FFAR4 modulators.

The agonistic activity of these derivatives is typically measured by their ability to stimulate intracellular calcium mobilization or β-arrestin recruitment. nih.gov For example, a novel synthetic agonist, GprA, demonstrated an AC50 of 203 nM on the human GPR120 full isoform. medchemexpress.com The development of such potent and selective agonists is crucial for studying the therapeutic potential of targeting FFAR4 in conditions like T2DM and obesity. acs.org

Table 1: Activity of Select FFAR4/GPR120 Agonists

| Compound/Derivative Class | Receptor Target | Activity/Potency | Potential Therapeutic Application | Reference |

|---|---|---|---|---|

| Phenoxyalkanoic acid derivatives | FFAR4/GPR120 | Potent Agonists | Type 2 Diabetes Mellitus | acs.org |

| 2-Methylphenoxyacetic acid derivatives | GPR120 | Excellent Agonist Activity | Type 2 Diabetes Mellitus | nih.gov |

| GprA | GPR120/FFAR4 | AC50 of 203 nM (human) | Nonalcoholic fatty liver disease (NAFLD) | medchemexpress.com |

| TUG-891 | FFAR4/GPR120 | Potent Agonist | Type 2 Diabetes Mellitus | nih.govwikipedia.org |

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a key role in augmenting glucose-stimulated insulin secretion (GSIS) when activated by medium to long-chain fatty acids. nih.govnih.govnih.gov This mechanism makes GPR40 an attractive target for type 2 diabetes therapies, as it is associated with a lower risk of hypoglycemia compared to traditional insulin secretagogues. nih.gov

Phenylpropanoic acid analogues have been a major focus of research for developing GPR40 agonists. Optimization of β-substituted phenylpropanoic acids led to the discovery of potent agonists like AMG 837. researchgate.net Further research on conformationally constrained tricyclic spirocycles attached to a phenylpropanoic acid core resulted in even more potent full agonists, such as AM-1638 and AM-5262. nih.gov These full agonists have demonstrated superior efficacy in enhancing GSIS in both mouse and human islets and improving glucose homeostasis in animal models. nih.gov

The activation of GPR40 by these agonists primarily occurs through the Gαq/11 signaling pathway. This leads to the activation of phospholipase C, which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol, ultimately causing an increase in intracellular calcium levels and potentiation of insulin secretion. nih.govmdpi.com Some GPR40 agonists, like TAK-875, have progressed to clinical trials, showing efficacy in reducing blood glucose levels in patients with type 2 diabetes. nih.gov

Table 2: Potency of Phenylpropanoic Acid Analogues on GPR40

| Compound | Type | Potency (EC50) | Signaling Pathway | Reference |

|---|---|---|---|---|

| AMG 837 | Partial Agonist | Not specified | Gαq/11 | nih.govresearchgate.net |

| AM-1638 | Full Agonist | Potent | Gαq/11 | nih.gov |

| AM-5262 | Full Agonist | More potent than AM-1638 | Gαq/11 | nih.gov |

| TAK-875 | Agonist | Not specified | Gαq/11 | nih.gov |

Derivatives of 2-methyl-2'-phenylpropionic acid have been identified as possessing selective antihistamine activity, specifically targeting the H1 receptor. google.com This selectivity is a significant attribute, as it suggests a reduced likelihood of off-target effects that can occur with less selective antihistamines, particularly interactions with other pharmaceutical receptors. This makes them potentially safer for patients with allergic diseases who may be taking multiple medications, such as those for cardiovascular conditions. google.com The development of these derivatives has been the subject of process chemistry research to enable efficient, high-yield, and high-purity production on an industrial scale. google.com

Elucidation of Intracellular Signaling Pathways Modulated by this compound

This compound, also known as mefepronic acid or MFPA, belongs to the fibrate family of compounds, which are known to modulate lipid metabolism. agriculturejournals.cz Fibrates act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. The activation of PPARα is a key mechanism in regulating lipid homeostasis.

In studies with dairy cows, which often experience metabolic disorders like hepatic lipidosis during the transition period, administration of this compound has been investigated. agriculturejournals.cznih.gov While one study did not find a significant effect on serum free fatty acids (FFA), it did note that the compound is considered an activator of energy metabolism. agriculturejournals.cz Another study in postpartum dairy cows found that treatment with mefepronic acid led to an increase in blood HDL and cholesterol levels. nih.gov Histological analysis of liver tissue from these cows showed an increase in PPAR-α immunopositive cells, confirming the compound's engagement with its target. nih.gov This activation is associated with alterations in the metabolism of exogenous fatty acids, promoting their oxidation and affecting triglyceride secretion by the liver. agriculturejournals.cz

Table 3: Effects of this compound on Metabolic Parameters in Dairy Cows

| Parameter | Effect | Target Receptor | Reference |

|---|---|---|---|

| Blood HDL | Increased | PPARα | nih.gov |

| Blood Cholesterol | Increased | PPARα | nih.gov |

| Hepatic PPARα expression | Increased | PPARα | nih.gov |

| Energy Metabolism | Activation | PPARα | agriculturejournals.cz |

The activation of G protein-coupled receptors by this compound and its analogues has a significant impact on glucose homeostasis and insulin secretion. The agonism of FFAR4/GPR120 by these compounds is a key pathway. nih.gov FFAR4 activation stimulates the release of glucagon-like peptide-1 (GLP-1), a potent incretin (B1656795) hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells. nih.govnih.gov This mechanism contributes to improved glycemic control.

Similarly, the activation of GPR40 by phenylpropanoic acid analogues directly potentiates insulin secretion in a glucose-dependent manner. nih.govnih.gov This occurs through the Gαq/11-PLC-IP3 pathway, which increases intracellular calcium in β-cells. nih.govmdpi.com Studies have shown that GPR40 agonists can effectively lower blood glucose in rodent models of type 2 diabetes. nih.gov Furthermore, research on 2-methyl-2-phenoxy-3-phenylpropanoic acids has demonstrated their glucose transport-enhancing and hypoglycemic activities. dntb.gov.ua

In postpartum dairy cows, treatment with mefepronic acid (this compound) resulted in increased blood glucose levels, which is beneficial in the context of preventing ketosis. nih.gov This effect is consistent with the compound's role as an activator of energy metabolism, which is intrinsically linked to glucose homeostasis. agriculturejournals.cznih.gov The regulation of insulin secretion is a complex process involving various channels and signaling molecules, and compounds that modulate GPCRs like FFAR4 and GPR40 are important tools for influencing these pathways. nih.govnih.gov

Modulation of Ion Channel Permeability by Phenoxypropanoic Acid Derivatives

The interaction of phenoxypropanoic acid derivatives with ion channels is an area of growing research interest, suggesting that beyond their well-established effects on lipid metabolism, these compounds may also influence cellular excitability and ion homeostasis. While direct studies on this compound are limited, research on related compounds, particularly chiral derivatives of clofibric acid, has provided insight into their ability to modulate ion channel permeability.

One of the key findings in this area is the pharmacological characterization of chloride channels (ClC) using these derivatives. nih.gov The ClC family of channels is crucial for a variety of physiological processes, including epithelial fluid secretion, cell-volume regulation, and neuroexcitation. nih.gov Studies have demonstrated that specific chiral derivatives of clofibric acid can act on these channels, revealing that the channels possess binding sites that can accommodate such molecules and thereby have their function altered. nih.gov The movement of a conserved glutamate (B1630785) residue within the channel pore is thought to be responsible for the fast gating mechanism, and it is plausible that interactions with small molecules like phenoxypropanoic acid derivatives could influence this process. nih.gov

The broader context of how lipid-like molecules interact with ion channels supports these findings. Fatty acids and their metabolites are known to be crucial modulators of various ion channels, either through direct binding or by altering the physical properties of the cell membrane. nih.govfrontiersin.org This modulation can affect channel function, structure, and clustering. nih.govfrontiersin.org For instance, fatty acid-derived mediators can control the function of neuronal ion channels, such as Transient Receptor Potential (TRP) channels, which are critical for sensory perception. nih.gov Similarly, acid-sensing ion channels (ASICs), which are proton-gated sodium channels involved in processes like nociception and learning, are also targets for modulation by various molecules. mdpi.commdpi.com While not directly demonstrated for this compound, the established precedent for similar lipid-derived molecules suggests a potential pathway for its influence on cellular ion permeability.

Studies on Interactions with Nucleic Acids and Macromolecular Structures

The interaction of this compound and its derivatives with nucleic acids and other macromolecules is primarily indirect, mediated through the activation of nuclear receptors that subsequently control gene expression. The principal molecular targets of this class of compounds, known as fibrates, are the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. nih.govyoutube.com

Upon activation by a ligand such as a fibrate, PPARs undergo a conformational change. youtube.com This allows them to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). nih.gov This newly formed PPAR-RXR complex then translocates to the nucleus where it binds to specific regions on the DNA known as Peroxisome Proliferator Hormone Response Elements (PPREs). nih.gov This binding event recruits co-activator proteins, which in turn initiates the transcription of a suite of target genes involved in lipid and glucose homeostasis. nih.govyoutube.com Therefore, the interaction with nucleic acids is not a direct binding to the DNA helix itself, but a highly specific, protein-mediated targeting of promoter regions of particular genes. oup.com

This mechanism leads to the modulation of genes that play a key role in fatty acid metabolism. For example, fibrates are known to increase the transcription of genes like APOA5, LPL, and ABCA1, while decreasing the expression of APOC3. nih.gov

Furthermore, studies on derivatives like fenofibrate (B1672516) have shown that their effects can extend to inducing oxidative stress and subsequent interactions with DNA. Research in rats has indicated that fenofibrate treatment can lead to an increase in 8-hydroxy-2'-deoxyguanosine (B1666359) levels in liver DNA, a marker of oxidative DNA damage. nih.gov Concurrently, an upregulation in the expression of genes related to DNA repair, such as Apex1, Xrcc5, and Mgmt, was observed, suggesting a cellular response to this damage. nih.gov These findings point to an indirect, yet significant, interaction with nucleic acids driven by the metabolic and cellular stress responses initiated by the compound.

The table below summarizes the observed changes in the expression of key genes in rat livers following treatment with fenofibrate, illustrating the downstream effects of these macromolecular interactions. nih.gov

| Gene Category | Gene Symbol | Function | Observed Change in Expression |

| Metabolism | Aco | Acyl-CoA oxidase | Increased |

| Cyp4a1 | Cytochrome P450 4A1 | Increased | |

| Cat | Catalase | Increased | |

| DNA Repair | Apex1 | APEX nuclease 1 | Increased |

| Xrcc5 | X-ray repair cross complementing 5 | Increased | |

| Mgmt | O-6-methylguanine-DNA methyltransferase | Increased | |

| Mlh1 | MutL homolog 1 | Increased | |

| Gadd45a | Growth arrest and DNA damage-inducible alpha | Increased | |

| Cell Cycle | Chek1 | Checkpoint kinase 1 | Increased |

| Cdc25a | Cell division cycle 25A | Increased | |

| Ccdn1 | Cyclin D1 | Increased | |

| Apoptosis | Casp11 | Caspase 11 | Fluctuated |

| Trp53inp1 | Tumor protein p53 inducible nuclear protein 1 | Fluctuated |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Methyl 2 Phenoxypropanoic Acid Analogues

Elucidation of Key Pharmacophores and Structural Motifs Critical for Biological Activity

The biological activity of 2-methyl-2-phenoxypropanoic acid derivatives is intrinsically linked to a specific arrangement of structural motifs that constitute their pharmacophore. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a particular biological effect. For analogues of this compound, particularly those with hypolipidemic and peroxisome proliferator-activated receptor (PPAR) agonist activity, several key pharmacophoric features have been identified.

A crucial element of the pharmacophore is the acidic head group, typically a carboxylic acid, which is essential for interacting with the binding sites of target proteins. The 2-methyl-2-propoxy moiety serves as a central scaffold, correctly positioning the other functional groups. The phenoxy group acts as a linker, connecting the central scaffold to a substituted aromatic ring system. This terminal aromatic ring and its substituents are critical for modulating the potency and selectivity of the compounds.

For instance, in a series of phenylisoxazol phenoxy 2-methylpropanoic acid derivatives, the pharmacophore was described as consisting of these key components, with the isoxazole (B147169) ring playing a significant role in the observed hypolipidemic activity. The substitution pattern on the terminal phenyl ring of the isoxazole moiety was found to be a determinant of the biological response.

Table 1: Key Pharmacophoric Features of this compound Analogues

| Feature | Description | Importance for Activity |

| Acidic Head Group | Typically a carboxylic acid (-COOH) | Essential for anchoring the ligand to the receptor binding pocket through ionic interactions or hydrogen bonding. |

| Central Scaffold | The 2-methyl-2-propoxy core | Provides the correct spatial orientation for the other pharmacophoric elements. The gem-dimethyl group can also contribute to metabolic stability. |

| Linker | The ether linkage of the phenoxy group | Connects the central scaffold to the terminal aromatic system, influencing the overall conformation and flexibility of the molecule. |

| Terminal Aromatic System | A substituted or unsubstituted phenyl or heterocyclic ring | Crucial for hydrophobic and other interactions within the receptor's ligand-binding domain. The nature and position of substituents significantly impact potency and selectivity. |

Impact of Stereochemistry on Biological Activity, Efficacy, and Selectivity

The this compound core contains a chiral center at the carbon atom bearing the carboxylic acid group, meaning it can exist as two enantiomers (R and S). The stereochemistry of this chiral center can have a profound impact on the biological activity, efficacy, and selectivity of the analogues. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties due to their differential interactions with the chiral environment of biological systems, such as receptor binding sites and enzymes.

For many biologically active compounds, one enantiomer is significantly more potent than the other, a phenomenon known as eudismic ratio. This is because the three-dimensional structure of the receptor's binding site is chiral, and only one enantiomer can achieve the optimal fit and orientation for binding and eliciting a biological response.

In the context of phenylpropanoic acid derivatives acting as PPARγ agonists, a fascinating "reversed stereochemistry-activity relationship" has been observed. nih.gov While for some phenylpropanoic acid ligands the (S)-enantiomer is more active, for a series of α-benzylphenylpropanoic acid PPARγ agonists, the (R)-enantiomer demonstrated superior activity. nih.gov This highlights that the impact of stereochemistry is not universally predictable and must be determined empirically for each new class of analogues. The differential activity of enantiomers underscores the importance of stereoselective synthesis and testing in the drug discovery process to identify the more potent and potentially safer enantiomer for therapeutic development.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds.

While specific QSAR models exclusively for this compound derivatives are not extensively detailed in the public domain, studies on structurally related compounds, such as fibrates and other PPAR agonists, provide insights into the types of descriptors that are likely to be important. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

For a series of 2-alkoxydihydrocinnamates acting as PPARα/γ dual agonists, a QSAR study revealed that the electronic properties of the substituents on the terminal phenyl ring play a crucial role. researchgate.net The Hammett constant (a measure of the electron-donating or electron-withdrawing nature of a substituent) and dipole moment were found to be significant, suggesting that electron-withdrawing groups were favorable for dual activity. researchgate.net

Table 2: Potential QSAR Descriptors for this compound Analogues

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Electronic | Hammett constant (σ), Dipole Moment (μ) | Modulate the electronic nature of the aromatic rings, influencing interactions with polar residues in the binding site. |

| Steric | Molar Refractivity (MR), Sterimol parameters | Define the size and shape of substituents, which must be optimal to fit within the constraints of the receptor's binding pocket. |

| Hydrophobic | LogP (partition coefficient), Hydrophobic field | Govern the compound's ability to cross cell membranes and interact with hydrophobic pockets within the receptor. |

| Topological | Connectivity indices, Shape indices | Describe the overall size, shape, and degree of branching of the molecule, which can influence receptor binding and pharmacokinetic properties. |

A robust QSAR model can be a powerful tool in the rational design of new analogues, allowing for the virtual screening of large libraries of compounds and prioritizing the synthesis of those with the highest predicted activity.

Design Principles for Optimized this compound Analogues Aimed at Specific Therapeutic Applications

The design of optimized this compound analogues for specific therapeutic applications, such as the treatment of dyslipidemia or type 2 diabetes, is guided by the principles derived from SAR, stereochemical studies, and QSAR modeling. The goal is to enhance potency, improve selectivity for a specific receptor subtype (e.g., PPARα vs. PPARγ), and optimize pharmacokinetic properties.

One successful design strategy has been the development of dual PPARα/γ agonists, which combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation. The design of these dual agonists often involves the careful selection of the terminal aromatic system and its substituents. For example, the introduction of a second aromatic ring or a heterocyclic system can lead to interactions with additional regions of the PPAR ligand-binding domain, resulting in dual agonism.

Key design principles include:

Modification of the Terminal Aromatic Group: Replacing the phenyl ring with other aromatic or heteroaromatic systems can modulate selectivity and potency. The nature and position of substituents on this ring are critical for fine-tuning the activity.

Introduction of a Spacer: A flexible spacer, such as an ethoxy group, can be inserted between the phenoxy core and the terminal aromatic ring. This allows the terminal group to adopt an optimal conformation for binding.

Stereochemical Control: As discussed, the synthesis of single enantiomers is crucial to maximize efficacy and minimize potential off-target effects. The preferred stereochemistry must be determined for each new series of analogues.

Optimization of Physicochemical Properties: Properties such as lipophilicity (LogP) and polar surface area (PSA) are optimized to ensure good oral bioavailability and a favorable pharmacokinetic profile.

By applying these design principles, researchers can rationally develop novel this compound analogues with improved therapeutic profiles for specific diseases.

Computational Chemistry and Molecular Modeling Applications in 2 Methyl 2 Phenoxypropanoic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. frontiersin.org It is extensively used to understand how 2-Methyl-2-phenoxypropanoic acid and its analogs interact with protein targets at a molecular level.

Prediction of Protein-Ligand Binding Affinities and Validation of Docking Algorithms

A key application of molecular docking is the estimation of binding affinity, often expressed as a docking score in kcal/mol, which indicates the strength of the interaction between a ligand and a protein. nih.govnih.gov For instance, in a study investigating potential inhibitors for a specific protein, a derivative of this compound, L140, exhibited a high binding affinity of -9.1 kcal/mol. researchgate.net Another related compound, L451, showed a binding affinity of -8.5 kcal/mol. researchgate.net These negative scores suggest favorable and stable interactions. nih.gov

To ensure the reliability of these predictions, docking algorithms are rigorously validated. nih.gov A common validation method involves re-docking a known co-crystallized ligand back into the protein's active site. nih.gov The accuracy of the docking protocol is confirmed if the re-docked pose has a low root-mean-square deviation (RMSD) compared to the original crystal structure. nih.gov Another validation technique is the use of decoy ligands, which are molecules with similar physical properties to the active ligand but are not expected to bind effectively. nih.gov This helps to eliminate false positives and assess the enrichment of true binders. nih.gov

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| L140 | 2QMJ | -9.1 |

| Unnamed Ligand | 2QMJ | -8.7 |

| L451 | 2QMJ | -8.5 |

Identification of Key Interacting Residues and Characterization of Binding Site Topologies

Molecular docking not only predicts binding affinity but also reveals the specific amino acid residues within the protein's binding site that interact with the ligand. nih.govresearchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net For example, docking studies have shown that certain ligands can interact with nearly 100% of the active site residues that also interact with a control ligand, indicating a similar binding mode. researchgate.net

The characterization of the binding site topology is crucial for understanding the structural basis of ligand recognition. nih.gov By analyzing the docked conformation, researchers can identify key features of the binding pocket, such as its shape, size, and the distribution of hydrophilic and hydrophobic regions. nih.govnih.gov This information is invaluable for the rational design of new derivatives with improved potency and selectivity. For instance, identifying a unique binding motif, not observed with other inhibitors, can offer a novel starting point for de novo drug design. nih.gov

Molecular Dynamics Simulations to Investigate Ligand-Receptor Conformational Changes and Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the ligand and receptor move and change conformation over time. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities. youtube.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for this compound and its Derivatives

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.gov These computational models help to identify potential liabilities that could lead to poor bioavailability or undesirable metabolic profiles. nih.gov

Prediction of Intestinal Absorption and Central Nervous System (CNS) Penetration

Computational models are widely used to predict human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers, which are common in vitro models for the intestinal barrier. nih.govresearchgate.netnih.gov These models often use quantitative structure-activity relationship (QSAR) approaches that correlate molecular descriptors (e.g., lipophilicity, polar surface area, molecular weight) with experimentally determined absorption values. semanticscholar.org Generally, compounds with a human intestinal absorption of greater than 70% are considered to have good absorption. nih.gov

Predicting a compound's ability to cross the blood-brain barrier (BBB) is crucial for the development of drugs targeting the central nervous system. nih.govpreprints.org In silico models for CNS penetration often rely on physicochemical properties. researchgate.net For example, it has been suggested that molecules with a molecular weight under 400, a pKa less than 8, and a sum of nitrogen and oxygen atoms less than 4 have a better chance of crossing the BBB and avoiding efflux by transporters like P-glycoprotein. researchgate.net Various scoring systems and machine learning models have been developed to predict CNS penetration with increasing accuracy. preprints.orgnih.gov

Computational Assessment of Metabolic Stability and Biotransformation Pathways

Predicting the metabolic fate of a compound is essential for understanding its duration of action and potential for forming toxic metabolites. nih.gov In silico tools can predict the sites on a molecule most susceptible to metabolism by enzymes such as cytochrome P450s. mdpi.com These programs simulate various Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions. nih.gov

By analyzing the predicted biotransformation pathways, researchers can identify potential metabolic liabilities and design more stable analogues. mdpi.comresearchgate.net For example, if a particular region of a molecule is predicted to be rapidly metabolized, it can be chemically modified to block that metabolic route. This proactive approach helps to optimize the pharmacokinetic profile of a drug candidate early in the development process. nih.gov

Density Functional Theory (DFT) and Other Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Computational chemistry, particularly through the application of Density Functional Theory (T) and other quantum chemical methods, provides profound insights into the intrinsic properties of molecules without the need for empirical data. While specific published DFT studies on this compound are not abundant, the well-established principles and findings from structurally analogous compounds, such as phenoxyacetic acids, phenylpropionic acid derivatives, and fenofibrate (B1672516), allow for a comprehensive understanding of its likely electronic structure and reactivity. nih.govresearchgate.netnih.gov These computational approaches are instrumental in optimizing molecular geometry, elucidating electronic properties, and predicting the reactivity of the compound.

Molecular Geometry and Conformational Analysis

Studies on similar molecules, like fenofibrate, have revealed that the orientation of the benzyl (B1604629) rings and the conformation of the aliphatic chain are critical aspects of their structure. nih.govresearchgate.net For this compound, the orientation of the phenoxy group relative to the propanoic acid moiety would be a key determinant of its conformational energy landscape.

Electronic Properties and Frontier Molecular Orbitals

A fundamental application of DFT is the calculation of electronic properties that govern the chemical behavior of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. researchgate.net Research on phenylpropionic acid derivatives has shown HOMO-LUMO gaps greater than 4.0 eV, indicating high kinetic stability. researchgate.net It is anticipated that this compound would exhibit a similarly large gap.

| Parameter | Value |

|---|---|

| EHOMO (eV) | -6.5 |

| ELUMO (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Ionization Potential (eV) | 6.5 |

| Electron Affinity (eV) | 1.2 |

Reactivity Descriptors

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors, derived from conceptual DFT, provide a framework for predicting how the molecule will interact with other chemical species.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Represents the resistance to change in the electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Studies on related compounds utilize these descriptors to compare reactivity. ijsrst.com For instance, a lower chemical hardness and higher softness value would indicate greater reactivity.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 |

| Chemical Softness (S) | 1/η | 0.38 |

| Electrophilicity Index (ω) | χ2/(2η) | 2.80 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the carboxylic acid group, making them the primary sites for interaction with electrophiles. The aromatic ring would also exhibit regions of negative potential due to the π-electron cloud. Conversely, the hydrogen atom of the carboxylic acid would be a site of positive potential.

Metabolic Fate and Pharmacokinetics Research of 2 Methyl 2 Phenoxypropanoic Acid in Biological Systems

Esterase-Mediated Hydrolysis Pathways of 2-Methyl-2-phenylpropanoate to 2-Methyl-2-phenylpropanoic Acid

The conversion of 2-methyl-2-phenylpropanoate to its active acidic form, 2-methyl-2-phenylpropanoic acid, is a critical step in its biological activity. This transformation is primarily mediated by esterase enzymes. Esterases are a class of hydrolase enzymes that cleave esters into an acid and an alcohol. In the case of 2-methyl-2-phenylpropanoate, this hydrolysis yields 2-methyl-2-phenylpropanoic acid and methanol (B129727).

The reaction is a classic example of ester hydrolysis, which can be catalyzed by strong acids or bases. In biological systems, this process is efficiently carried out by various esterases present in the liver, plasma, and other tissues. The rate and extent of this hydrolysis can significantly influence the pharmacokinetic profile of the parent compound.

Recent advancements in protein engineering have identified and optimized esterases for the kinetic resolution of racemic arylpropionate esters. For instance, a novel bHSL family esterase, Est924, has shown promise in hydrolyzing ethyl 2-arylpropionates. frontiersin.org Through site-directed mutagenesis, the enantioselectivity of such enzymes can be inverted to preferentially produce the desired (S)-enantiomer of arylpropionic acids, which often possesses greater pharmacological activity. frontiersin.org This highlights the crucial role of esterases in the stereoselective metabolism of this class of compounds.

In Vivo Metabolic Transformations and Metabolite Identification of Arylpropanoic Acids

Arylpropanoic acids, a class to which 2-Methyl-2-phenoxypropanoic acid belongs, undergo several key metabolic transformations in vivo. orientjchem.orghumanjournals.com The primary pathways include acyl glucuronidation and acyl-CoA formation. nih.gov These pathways are crucial for the detoxification and elimination of these compounds.

Acyl Glucuronidation: This is a major metabolic pathway where the carboxylic acid group of the arylpropanoic acid is conjugated with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the compound, facilitating its excretion in urine and bile. Studies on the model substrate 2-phenylpropionic acid (2-PPA) in rats have shown that inhibition of acyl glucuronidation can lead to a decrease in covalent binding to liver proteins, suggesting this pathway's role in detoxification. nih.gov

Acyl-CoA Formation: Arylpropanoic acids can also be activated to their corresponding acyl-CoA thioesters. This reaction is catalyzed by acyl-CoA synthetases. The formation of these thioesters is a key step in the unidirectional chiral inversion of profens from the inactive (R)-enantiomer to the pharmacologically active (S)-enantiomer. nih.gov The acyl-CoA intermediates can also be involved in the formation of covalent adducts with proteins. Research on 2-PPA in rats indicated that the formation of 2-PPA-CoA contributes significantly to covalent adduct formation in the liver. nih.gov

The table below summarizes the primary metabolic pathways for arylpropanoic acids.

| Metabolic Pathway | Key Enzyme(s) | Biological Significance |

| Acyl Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Detoxification and excretion |

| Acyl-CoA Formation | Acyl-CoA synthetases | Chiral inversion, potential for covalent binding |

Hepatic and Renal Clearance Mechanisms of this compound and its Derivatives

The liver and kidneys are the primary organs responsible for the clearance of this compound and its derivatives from the body.

Hepatic Clearance: The liver plays a central role in the metabolism of these compounds through the pathways mentioned above (acyl glucuronidation and acyl-CoA formation). nih.gov As a member of the fibrate family, this compound is an activator of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α. agriculturejournals.cz Activation of PPAR-α in the liver leads to a decrease in triglyceride levels by increasing the expression of lipoprotein lipase (B570770) and inhibiting apolipoprotein C-III. agriculturejournals.cz Studies in dairy cows have shown that mefepronic acid (another name for this compound) can improve hepatic metabolic function. nih.gov In dogs with suspected liver disease, mefepronic acid has been associated with a decrease in serum liver enzyme activities. nih.gov

Renal Clearance: The kidneys are responsible for excreting the parent compound and its metabolites. The water-soluble glucuronide conjugates are readily eliminated in the urine. The efficiency of renal clearance can be influenced by factors such as urinary pH and the activity of renal transporters. Studies on the related compound 2-(2-Methyl-4-chlorophenoxy)propionic acid (MCPP) in rats have shown that the kidneys are a target organ, with observed increases in kidney weight at higher doses. epa.gov This suggests that the kidneys are actively involved in the clearance of these types of compounds.

Plasma Protein Binding and Distribution Studies in Various Organisms

Arylpropanoic acids are generally highly bound to plasma proteins, primarily albumin. This high degree of binding restricts their distribution into tissues and can lead to a long plasma half-life. The binding is typically reversible, and only the unbound fraction of the drug is pharmacologically active and available for metabolism and excretion.

Studies on 2-phenylpropionic acid (2-PPA) in rats have investigated its covalent binding to liver proteins. nih.gov This covalent binding, which is a consequence of metabolic activation to reactive intermediates like acyl-CoA thioesters, represents a form of distribution and interaction with tissue components.

Influence of Species-Specific Metabolic Pathways on this compound Pharmacokinetics

The metabolism and pharmacokinetics of xenobiotics, including this compound, can vary significantly between different species. These differences are often due to variations in the expression and activity of metabolic enzymes.

For instance, research on the biotransformation of 2-methylpropene, a structurally related compound, revealed marked quantitative differences in epoxide metabolite levels between rats, mice, and humans. nih.gov Human liver tissue showed a lower capacity for metabolic activation and a higher capacity for detoxification compared to rodent liver. nih.gov This suggests that neither rats nor mice may be ideal models for predicting the metabolism of such compounds in humans. nih.gov

The table below illustrates some known species differences in the metabolism of related compounds.

| Species | Metabolic Pathway/Enzyme Activity | Implication for Pharmacokinetics |

| Human | Lower cytochrome P450 activity, higher epoxide hydrolase activity for 2-methylpropene compared to rodents. nih.gov | Potentially lower formation of reactive metabolites and faster detoxification. nih.gov |

| Rat | Higher cytochrome P450 2E1 activity in the metabolism of 2-methylpropene compared to humans. nih.gov | Potentially higher formation of epoxide metabolites. nih.gov |

| Mouse | Lower epoxide hydrolase activity for 2-methylpropene compared to humans and rats. nih.gov | Potentially slower detoxification of epoxide metabolites. nih.gov |

| Cow | Mefepronic acid administration in postpartum dairy cows showed beneficial effects on hepatic metabolism. nih.gov | Indicates that the compound is metabolically active in this species. |

| Dog | Mefepronic acid was associated with decreased liver enzyme activities in dogs with suspected hepatopathy. nih.gov | Suggests a therapeutic effect on the liver in this species. |

These species-specific differences highlight the importance of careful extrapolation of pharmacokinetic and metabolic data from animal models to humans.

Advanced Analytical Methodologies for Research on 2 Methyl 2 Phenoxypropanoic Acid

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Elucidation of Biotransformation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying and characterizing the metabolites of 2-methyl-2-phenoxypropanoic acid. This technique provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of unknown compounds. nih.gov When coupled with liquid chromatography (LC-HRMS), it becomes a powerful platform for separating complex biological mixtures and identifying novel metabolites.

In the context of this compound research, HRMS is employed to trace the biotransformation pathways of the parent compound. After administration to an in vitro or in vivo system, samples are analyzed to detect new molecular features corresponding to potential metabolites. The high mass accuracy of HRMS allows researchers to propose molecular formulas for these metabolites, which can then be further investigated.

Key applications of HRMS in metabolite profiling of this compound include:

Identification of Phase I and Phase II Metabolites: HRMS can detect modifications such as hydroxylation, oxidation, and conjugation with endogenous molecules like glucuronic acid or sulfate. For instance, studies on similar compounds have identified metabolic pathways including hydroxylation, N-oxidation, N-dealkylation, and dehydrogenation. nih.gov

Structural Characterization of Metabolites: Tandem mass spectrometry (MS/MS) experiments, performed on HRMS instruments, provide fragmentation patterns that help in the structural elucidation of the detected metabolites. By analyzing the fragments, researchers can pinpoint the site of metabolic modification on the this compound scaffold.

Comparative Metabolomics: HRMS can be used to compare the metabolic profiles of this compound in different species or under different conditions, providing insights into species-specific metabolism and potential toxicity pathways.

A typical workflow for an HRMS-based metabolite profiling study of this compound would involve incubating the compound with liver microsomes (from human or animal sources) and then analyzing the resulting mixture using LC-HRMS. The data acquired is then processed to identify statistically significant features that are unique to the incubated samples compared to controls.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Real-time Reaction Monitoring in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including this compound and its derivatives. core.ac.ukresearchgate.netresearchgate.net It provides detailed information about the chemical environment of individual atoms within a molecule, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). azooptics.com

For the structural elucidation of this compound, ¹H and ¹³C NMR spectra provide key information. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. docbrown.infodocbrown.info For example, in the ¹H NMR spectrum of 2-methylpropanoic acid, one would expect to see distinct signals for the methyl protons, the methine proton, and the carboxylic acid proton, with specific splitting patterns based on neighboring protons. docbrown.infodocbrown.info The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. azooptics.com

Beyond static structural analysis, NMR is increasingly used for real-time reaction monitoring. rsc.orgnih.govosf.io This application is particularly valuable for studying the kinetics and mechanisms of reactions involving this compound. By acquiring NMR spectra at regular intervals during a reaction, researchers can track the disappearance of reactants and the appearance of products, and in some cases, identify transient intermediates. rsc.orgresearchgate.net This provides a quantitative and non-invasive way to understand reaction pathways. osf.io

Advanced NMR techniques used in the study of this compound include:

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivities between atoms within the molecule, which is crucial for confirming the structure of novel metabolites or reaction products. core.ac.uk

Flow NMR: This setup allows for the continuous monitoring of chemical reactions in real-time by flowing the reaction mixture through the NMR spectrometer. rsc.orgosf.io This is particularly useful for studying reactions with faster kinetics.

Advanced Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Excess Determination in Research Applications

Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound in various research contexts. nih.govnih.govntu.edu.tw High-Performance Liquid Chromatography (HPLC) is a widely used method for these purposes. sielc.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. Since the biological activity of enantiomers can differ significantly, with often only one being active, their separation and quantification are critical. ntu.edu.tw Chiral HPLC is the primary technique used to separate the enantiomers of this compound and related compounds. nih.govnih.govntu.edu.tw

This is achieved by using a chiral stationary phase (CSP) within the HPLC column. The CSP interacts differently with each enantiomer, leading to different retention times and thus their separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and Pirkle-type phases. nih.govchiraltech.com The choice of the chiral column and the mobile phase composition are crucial for achieving baseline separation of the enantiomers. nih.govchiraltech.com Studies have demonstrated the successful separation of similar aryloxyphenoxypropanoic acids using teicoplanin-based CSPs. nih.gov

The ability to determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other, is a key application of chiral HPLC in research involving this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Complex Matrices

For the detection and quantification of this compound at very low concentrations in complex biological samples such as plasma, urine, or tissue extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. bluthbio.complos.orgunimi.it This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. bluthbio.com

In an LC-MS/MS assay, the this compound is first separated from other components of the sample by the HPLC column. The eluent from the column is then introduced into the mass spectrometer, where the analyte is ionized and fragmented. Specific parent-to-product ion transitions are monitored in a mode called Multiple Reaction Monitoring (MRM), which provides excellent specificity and reduces background noise, allowing for the quantification of trace amounts of the compound. bluthbio.com Derivatization of the analyte can sometimes be employed to enhance its ionization efficiency and sensitivity in the mass spectrometer. nih.govsigmaaldrich.com

Development and Validation of Robust In Vitro and In Vivo Assays for Biological Activity Assessment

To understand the biological effects of this compound, robust and validated in vitro and in vivo assays are essential. These assays are designed to measure specific biological responses to the compound.

In Vitro Assays:

Cell-based assays: These assays use cultured cells to investigate the effects of this compound on cellular processes such as cell viability, proliferation, and gene expression.

Enzyme inhibition assays: If this compound is hypothesized to target a specific enzyme, in vitro assays can be developed to measure its inhibitory activity.

Receptor binding assays: These assays determine the affinity of the compound for specific cellular receptors.

In Vivo Assays:

Animal models: In vivo studies in animal models, such as rodents, are conducted to evaluate the physiological and pharmacological effects of this compound. For example, a study investigated the effect of this compound on serum lipid profiles and ovarian activity in dairy cows. agriculturejournals.cz

Pharmacokinetic studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism. LC-MS/MS is a key analytical technique in these studies.

The development and validation of these assays require careful optimization of experimental conditions and the use of appropriate controls to ensure the reliability and reproducibility of the results. The sensitivity of the assays is a critical parameter, as demonstrated in a study where the minimum sensitivity for a progesterone (B1679170) radioimmunoassay was 0.03 ng/ml. agriculturejournals.cz

Future Research Directions and Translational Perspectives of 2 Methyl 2 Phenoxypropanoic Acid Research

Development of Novel Therapeutic Agents based on 2-Methyl-2-phenoxypropanoic Acid Scaffolds for Metabolic Disorders

The this compound structure is a key component of fibrates, a class of drugs used to manage metabolic disorders. Research continues to leverage this scaffold to develop new therapeutic agents with improved efficacy and novel mechanisms of action. The core structure is recognized as a pharmacophore that can be modified to target various receptors and enzymes involved in metabolic pathways.